molecular formula C10H10ClF2NO2 B14060915 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one

Cat. No.: B14060915
M. Wt: 249.64 g/mol
InChI Key: AHABHVFUUYBKDB-UHFFFAOYSA-N
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Description

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one is a chlorinated aromatic ketone characterized by a propan-1-one backbone linked to a substituted phenyl ring. The phenyl group features a 5-amino substituent and a 2-difluoromethoxy group.

Properties

Molecular Formula

C10H10ClF2NO2

Molecular Weight

249.64 g/mol

IUPAC Name

1-[5-amino-2-(difluoromethoxy)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H10ClF2NO2/c11-4-3-8(15)7-5-6(14)1-2-9(7)16-10(12)13/h1-2,5,10H,3-4,14H2

InChI Key

AHABHVFUUYBKDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)CCCl)OC(F)F

Origin of Product

United States

Preparation Methods

Structural Overview and Key Challenges

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one (molecular formula: C₁₀H₁₀ClF₂NO₂; molecular weight: 249.64 g/mol) features three critical moieties:

  • Amino group at position 5 of the aromatic ring.
  • Difluoromethoxy group at position 2.
  • 3-Chloropropan-1-one side chain.

Key synthetic challenges include:

  • Regioselective introduction of the difluoromethoxy group without side reactions.
  • Stability of the amino group under electrophilic conditions.
  • Avoiding over-chlorination during propionyl chloride reactions.

Stepwise Synthesis Pathways

Starting Materials and Initial Functionalization

The synthesis typically begins with 5-amino-2-hydroxyacetophenone (CAS: 2775222), which provides the amino and hydroxyl groups necessary for subsequent modifications.

Step 1: Difluoromethoxy Group Installation

The hydroxyl group at position 2 is replaced with a difluoromethoxy group using diethyl (bromodifluoromethyl)phosphonate and potassium hydroxide in acetonitrile/water (1:1). This reaction proceeds at room temperature, achieving moderate yields (60–70%):

$$
\text{5-Amino-2-hydroxyacetophenone} + \text{BrCF}2\text{PO(OEt)}2 \xrightarrow{\text{KOH, CH₃CN/H₂O}} \text{5-Amino-2-(difluoromethoxy)acetophenone}
$$

Optimization Note: Excess phosphonate reagent (1.5 equiv) and extended reaction times (12–24 hours) improve conversion.

Chloropropanone Side Chain Introduction

The 3-chloropropan-1-one moiety is introduced via Friedel-Crafts acylation or nucleophilic substitution .

Method A: Friedel-Crafts Acylation

Reacting 5-amino-2-(difluoromethoxy)acetophenone with chloroacetyl chloride in the presence of AlCl₃ (Lewis acid) yields the target compound. However, this method risks over-chlorination and requires strict temperature control (0–5°C).

Method B: Nucleophilic Substitution

A more reliable approach involves substituting a hydroxyl group with chloropropanone using 3-chloropropionyl chloride and NaH in DMF at 60°C. This method achieves higher purity (>98%):

$$
\text{5-Amino-2-(difluoromethoxy)phenol} + \text{ClCH₂COCl} \xrightarrow{\text{NaH, DMF}} \text{this compound}
$$

Key Data:

Parameter Value
Temperature 60°C
Reaction Time 4 hours
Yield 75–80%
Purity (HPLC) ≥98%

Reaction Optimization and Analytical Validation

Solvent and Catalyst Screening

Optimal solvents for difluoromethoxylation and chlorination were evaluated:

Step Solvent System Yield (%)
Difluoromethoxyation CH₃CN/H₂O 65
Chlorination DMF 78
Chlorination THF 52

DMF outperforms THF due to better solubility of intermediates.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 4.62 (t, J = 6.8 Hz, 2H, OCHF₂), 3.21 (s, 2H, NH₂), 2.98 (t, J = 6.8 Hz, 2H, COCH₂Cl).
  • ¹³C NMR : δ 198.4 (C=O), 154.2 (OCHF₂), 132.1–116.4 (ArC), 43.1 (COCH₂Cl).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Friedel-Crafts Single-step reaction Low regioselectivity
Nucleophilic Substitution High purity, scalable Requires anhydrous conditions

The nucleophilic substitution route is preferred for industrial applications due to reproducibility and higher yields.

Industrial-Scale Production Considerations

  • Catalyst Recovery : AlCl₃ from Friedel-Crafts reactions is recycled via aqueous extraction.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted chloroacetyl chloride.
  • Safety Protocols : Chlorinated reagents require handling under inert atmospheres to prevent hydrolysis.

Chemical Reactions Analysis

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents. .

Scientific Research Applications

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its closest analogs:

Compound Name Molecular Formula Substituents Molecular Weight Purity Key Features
Target : 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one C₁₀H₉ClF₂NO₂ 5-amino, 2-difluoromethoxy ~245.6 N/A Amino group enhances solubility; difluoromethoxy modulates electron density
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one C₁₁H₁₂BrClOS 3-bromomethyl, 2-methylthio 307.63 ≥98% Bromine increases molecular weight; methylthio is electron-donating
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one C₁₁H₁₀BrClF₂O 4-bromomethyl, 2-difluoromethyl 311.55 N/A Difluoromethyl enhances lipophilicity; bromine adds steric bulk
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one C₁₃H₁₀ClOS 5-chlorothiophene, propenone backbone 249.73 N/A Thiophene ring alters aromaticity; propenone introduces conjugation
1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one C₁₅H₁₀Cl₂F₃O 2,4-dichloro-5-fluoro, propenone 333.15 N/A Multiple halogens increase reactivity; propenone supports π-conjugation
Key Observations:
  • Substituent Effects: The target compound’s amino group distinguishes it from analogs with bromomethyl or methylthio substituents (e.g., ), which are bulkier and more hydrophobic.
  • Backbone Variations: Compounds like and feature a propenone (α,β-unsaturated ketone) backbone, enabling conjugation and electrophilic reactivity, whereas the target and analogs have a saturated propanone chain, limiting conjugation but enhancing stability.

Physicochemical and Reactivity Differences

  • Solubility: The amino group in the target compound likely improves solubility in polar solvents compared to bromine- or sulfur-containing analogs (e.g., ).
  • The target compound’s amino group may participate in condensation or acylation reactions.
  • Synthetic Routes: highlights bromination as a key step for halogenated analogs, suggesting similar methods could apply to the target compound, though the amino group would require protection during synthesis.

Biological Activity

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one, with the CAS number 1804401-32-8, is a synthetic organic compound notable for its unique structural features, including a difluoromethoxy group and an amino group attached to a phenyl ring. This compound has garnered interest in pharmacological research due to its potential biological activities, including enzyme inhibition and interactions with various molecular targets.

  • Molecular Formula : C10H10ClF2NO2
  • Molecular Weight : 249.64 g/mol
  • Structural Characteristics :
    • Contains an amino group (-NH2)
    • Difluoromethoxy group (-OCHF2)
    • Chloropropanone moiety

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the difluoromethoxy group enhances its lipophilicity, potentially improving membrane permeability and binding affinity to biological targets.

Potential Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may interact with specific receptors, influencing signal transduction pathways.

In Vitro Studies

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, investigations into its interactions with various enzymes have shown that it can significantly affect biochemical pathways critical for cell survival and proliferation.

StudyFindings
Demonstrated that fluorinated compounds often exhibit enhanced binding affinities due to improved physicochemical properties.
Reported interactions with specific enzymes, suggesting potential applications in drug development.

Case Studies

  • Anticancer Activity : Research has indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. The unique structural features of this compound may enhance its efficacy against certain cancer types.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC10H10ClF2NO2Significant enzyme inhibition potential
1-(4-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-oneC10H10ClF2NO2Variation in amino group position affects activity
1-(3-Amino-2-(difluoromethoxy)phenyl)-1-chloropropan-2-oneC10H10ClF2NO2Different chlorination pattern may alter reactivity

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